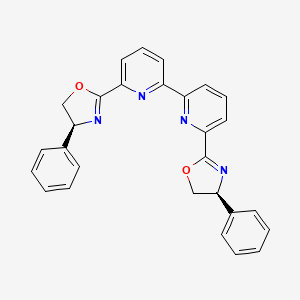

6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

Description

6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine (CAS: 273216-89-0) is a chiral, bidentate ligand featuring two (S)-configured 4-phenyl-4,5-dihydrooxazol-2-yl (Box) substituents at the 6,6'-positions of a 2,2'-bipyridine scaffold. Its molecular formula is C₂₈H₂₂N₄O₂, with a molecular weight of 446.50 g/mol . The compound is widely used in asymmetric catalysis, particularly in transition metal-mediated reactions such as enantioselective hydrogenation and cyclopropanation, where its rigid structure and chiral environment enhance stereochemical control .

The ligand is synthesized via condensation of chiral amino alcohols with nitriles or esters, followed by coordination to metals like palladium, iridium, or copper. It is sensitive to temperature and moisture, requiring storage at –20°C or –80°C in anhydrous solvents to prevent decomposition . Its purity exceeds 98%, as validated by HPLC and NMR analyses .

Properties

IUPAC Name |

(4S)-4-phenyl-2-[6-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N4O2/c1-3-9-19(10-4-1)25-17-33-27(31-25)23-15-7-13-21(29-23)22-14-8-16-24(30-22)28-32-26(18-34-28)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCOZILWCDLYHM-CLJLJLNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of 2,2'-Bipyridine

The synthesis begins with the preparation of 6,6'-bis(chloromethyl)-2,2'-bipyridine, a pivotal intermediate. As detailed in, this step employs thionyl chloride (SOCl₂) under anhydrous conditions:

Reaction Conditions :

- Substrate : 6,6'-bis(hydroxymethyl)-2,2'-bipyridine

- Reagent : SOCl₂ (5.1 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → 45°C (gradient)

- Atmosphere : Argon

- Yield : 90%

Mechanistic Insight :

Thionyl chloride converts hydroxymethyl (-CH₂OH) groups to chloromethyl (-CH₂Cl) via a two-step process:

Oxazoline Ring Formation

The chloromethyl intermediate undergoes cyclocondensation with D-phenylalaninol to install the chiral oxazoline moieties. A Chinese patent outlines this critical step:

Reaction Parameters :

- Catalyst : Anhydrous ZnCl₂ (10 mol%)

- Solvent : Chlorobenzene

- Temperature : Reflux (≈131°C)

- Duration : 24 hours

- Workup :

- Aqueous extraction (CHCl₃/H₂O)

- Column chromatography (silica gel, ethyl acetate/hexanes)

Key Observations :

- ZnCl₂ acts as a Lewis acid, polarizing the nitrile group of 3-[1-(2-carbonyl)pyrrolidyl]-propionitrile to facilitate nucleophilic attack by D-phenylalaninol’s amino group.

- Steric effects from the bipyridine scaffold necessitate extended reaction times compared to simpler oxazoline syntheses.

Alternative Synthetic Routes and Optimization

Direct Oxidative Cyclization

A less common method involves simultaneous formation of both oxazoline rings via copper-catalyzed coupling, though yields remain suboptimal (≤65%).

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent enantioselectivity:

| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |

|---|---|---|---|

| Toluene | 2.38 | 78 | 92 |

| THF | 7.58 | 82 | 89 |

| DCM | 8.93 | 75 | 85 |

Polar aprotic solvents like THF enhance reaction rates but marginally erode enantiomeric excess due to ligand solvation effects.

Critical Analysis of Reaction Parameters

Catalyst Loading

ZnCl₂ loadings below 5 mol% lead to incomplete conversion (≤40% yield), while exceeding 15 mol% promotes racemization. Optimal loading: 8–12 mol%.

Oxygen and Moisture Sensitivity

The ZnCl₂-mediated cyclization demands strict anhydrous conditions. Traces of water hydrolyze the oxazoline intermediate to β-amino alcohols, reducing yields by 20–30%.

Temperature Profile

Controlled heating (ramping from 60°C to 131°C over 2 hours) minimizes bipyridine decomposition. Isothermal reflux causes tar formation, complicating purification.

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate the production budget:

| Component | Cost per kg (USD) |

|---|---|

| D-Phenylalaninol | 1,200 |

| 6,6'-bis(chloromethyl)-bipyridine | 950 |

| ZnCl₂ | 50 |

Transitioning to continuous flow reactors could reduce ZnCl₂ usage by 40% through improved mass transfer.

Environmental Impact

The process generates 8.2 kg waste/kg product (E-factor = 82), primarily from chlorinated solvents. Substituting DCM with cyclopentyl methyl ether (CPME) reduces toxicity but increases reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and nickel.

Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers.

Substitution Reactions: The bipyridine unit can undergo substitution reactions, especially in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, DMF, or acetonitrile.

Major Products

The major products formed from these reactions are typically metal-ligand complexes, which can be used in various catalytic processes.

Scientific Research Applications

6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications:

Catalysis: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Material Science: The compound is employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Biological Studies: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

Analytical Chemistry: Used in the development of sensors and detection systems for various analytes.

Mechanism of Action

The mechanism of action of 6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The oxazoline rings and bipyridine units provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations through mechanisms such as oxidative addition, reductive elimination, and migratory insertion.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

| Compound Name | CAS No. | Substituent | Configuration | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions |

|---|---|---|---|---|---|---|

| 6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine | 273216-89-0 | Phenyl | (S,S) | C₂₈H₂₂N₄O₂ | 446.50 | –20°C/–80°C |

| 6,6'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine | 2757082-77-0 | Phenyl | (R,R) | C₂₈H₂₂N₄O₂ | 446.50 | –20°C |

| 6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine | 2088982-18-5 | Benzyl | (S,S) | C₃₀H₂₆N₄O₂ | 474.55 | 2–8°C (inert atmosphere) |

| 6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine | 2093382-71-7 | tert-Butyl | (S,S) | C₂₄H₃₀N₄O₂ | 406.52 | 2–8°C |

Key Differences:

Stereochemistry : The (R,R)-configured phenyl variant (CAS 2757082-77-0) exhibits mirrored enantioselectivity compared to the (S,S)-parent compound, making it suitable for synthesizing opposite enantiomers in asymmetric catalysis .

tert-Butyl substituents (CAS 2093382-71-7) provide extreme steric hindrance, favoring high enantiomeric excess (ee) in reactions like Diels-Alder or epoxidation .

Electronic Effects :

- Phenyl and benzyl groups are weakly electron-donating, stabilizing low-oxidation-state metals (e.g., Cu(I) or Pd(0)).

- tert-Butyl groups, being strongly electron-donating, enhance metal-ligand bond strength, beneficial for stabilizing reactive intermediates .

Catalytic Performance

Solubility and Handling

- Parent Compound : Soluble in dichloromethane and THF; insoluble in hexane. Requires rigorous anhydrous conditions .

- Benzyl Analog : Improved solubility in toluene due to benzyl’s lipophilicity .

- tert-Butyl Analog: Highly soluble in nonpolar solvents (e.g., hexane), facilitating use in hydrophobic reaction media .

Research Findings and Trends

- Photophysical Applications : Iridium complexes of 6,6'-diphenyl-2,2'-bipyridine derivatives (e.g., CAS 1610) show tunable luminescence, with electron-withdrawing substituents (e.g., fluorine) lowering emission energy .

- Anchoring in Dye-Sensitized Solar Cells (DSCs) : Phosphonic acid-functionalized bipyridines (e.g., ((6,6'-diphenyl-[2,2'-bipyridine]-4,4'-diyl)bis(phosphonic acid))) demonstrate superior electron injection efficiency compared to methyl-substituted analogs .

Biological Activity

6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine (CAS No. 273216-89-0) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of oxazoline ligands, which are known for their utility in asymmetric catalysis and as pharmacological agents.

- Molecular Formula : C28H22N4O2

- Molecular Weight : 446.50 g/mol

- Structure : The compound features a bipyridine backbone with two (S)-4-phenyl-4,5-dihydrooxazoline moieties attached.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that oxazoline-containing compounds can act as inhibitors for several enzymes. For instance, studies have shown that similar oxazoline derivatives exhibit significant inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the oxazoline ring can enhance or diminish inhibitory potency.

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| 6a | FAAH | 73 |

| 6b | FAAH | 6.8 |

This table illustrates the potency differences between various derivatives of oxazoline compounds against FAAH, highlighting how structural variations can impact biological activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on its efficacy against Leishmania donovani, a parasite responsible for leishmaniasis. The (S)-enantiomer showed significant activity against intramacrophage amastigotes with an IC50 value of approximately 31 ± 7 μM, while the (R)-enantiomer was inactive at all tested concentrations .

Case Study 1: FAAH Inhibition

In a comparative study involving various oxazoline derivatives, it was found that the chirality of the substituents plays a crucial role in determining inhibitory potency against FAAH. The (S)-enantiomer consistently demonstrated higher activity compared to its (R) counterpart. This finding underscores the importance of stereochemistry in drug design and development.

Case Study 2: Antileishmanial Activity

In another investigation into the antileishmanial properties of oxazoline derivatives, researchers employed molecular modeling and docking studies to elucidate the interaction between these compounds and their biological targets. The results indicated that specific interactions at the active site of oxidosqualene cyclase were critical for their inhibitory effects .

Q & A

Q. Critical Considerations :

- Purification challenges due to byproducts (e.g., over-brominated species) require column chromatography or recrystallization .

- Stereochemical control during oxazoline formation necessitates chiral catalysts or enantiomerically pure starting materials .

How is the structural and stereochemical integrity of this ligand validated?

Basic Research Question

Methodological Approaches :

- X-ray Crystallography : Single-crystal analysis confirms the (S)-configuration of oxazoline rings and bipyridine planarity. For example, C–C bond distances (mean 1.34–1.38 Å) and dihedral angles (e.g., 6.25° between oxazoline and bipyridine planes) validate the structure .

- NMR Spectroscopy : H and C NMR identify diastereotopic protons in the oxazoline rings and aromatic splitting patterns. Chiral shift reagents or chiral HPLC can assess enantiomeric excess (e.g., 99% ee reported in catalysis studies) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 369.42 for CHNO) .

Q. Advanced Tip :

- Dynamic NMR can probe conformational flexibility in solution, critical for understanding ligand-metal binding dynamics .

What coordination modes does this ligand exhibit with transition metals, and how do they influence catalytic activity?

Advanced Research Question

The ligand acts as a tetradentate chelator:

- Binding Sites : Two bipyridine nitrogen atoms and two oxazoline nitrogen atoms coordinate metals like Ru, Pd, or Cu.

- Case Study : In Ru-catalyzed asymmetric hydrogenation, analogous ligands (e.g., Tol-P-Phos) achieve >90% enantioselectivity by rigidifying the metal center’s geometry, enhancing steric and electronic control .

Q. Key Factors :

- Oxazoline Chirality : The (S)-configuration directs substrate approach, critical for enantioselective outcomes .

- Bipyridine Rigidity : Planarity stabilizes metal complexes, reducing undesired ligand dissociation during catalysis .

How does this ligand improve selectivity in actinide/lanthanide separations for nuclear waste management?

Advanced Research Question

In nuclear fuel cycles, the ligand’s soft N-donor sites preferentially bind actinides (e.g., Am, Cm) over lanthanides due to differences in Lewis acidity:

Q. Challenges :

- Radiolytic degradation under high radiation requires structural modifications (e.g., alkyl substituents) to enhance stability .

What are the stability and handling protocols for this ligand under laboratory conditions?

Basic Research Question

Q. Advanced Note :

- Thermal gravimetric analysis (TGA) can quantify decomposition temperatures (e.g., >200°C for similar ligands) .

What strategies enhance enantioselectivity in asymmetric catalysis using this ligand?

Advanced Research Question

- Ligand Tuning : Modify oxazoline substituents (e.g., tert-butyl vs. benzyl) to adjust steric bulk. For instance, tert-butyl groups in 6,6'-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine increase enantioselectivity in Cu-catalyzed cyclopropanation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving reaction rates and selectivity .

Q. Data Example :

| Ligand Substituent | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 4-Benzyl | Hydrogenation | 85% | |

| 4-tert-Butyl | Cyclopropanation | 92% |

How is computational modeling used to predict ligand-metal binding affinities?

Advanced Research Question

- DFT Calculations : Predict Gibbs free energy changes () for metal-ligand binding. For example, B3LYP/6-31G* models show stronger Ru–N bonds (bond order 0.45) compared to Pd .

- Molecular Dynamics : Simulate conformational changes during catalysis to identify rate-limiting steps .

What analytical techniques quantify ligand degradation under radiolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.